![molecular formula C12H14BClN2O4 B1527991 (1-(tert-Butoxycarbonyl)-5-chlor-1H-pyrrolo[3,2-b]pyridin-3-yl)boronsäure CAS No. 1452577-78-4](/img/structure/B1527991.png)

(1-(tert-Butoxycarbonyl)-5-chlor-1H-pyrrolo[3,2-b]pyridin-3-yl)boronsäure

Übersicht

Beschreibung

(1-(tert-Butoxycarbonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)boronic acid is a useful research compound. Its molecular formula is C12H14BClN2O4 and its molecular weight is 296.52 g/mol. The purity is usually 95%.

BenchChem offers high-quality (1-(tert-Butoxycarbonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(tert-Butoxycarbonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

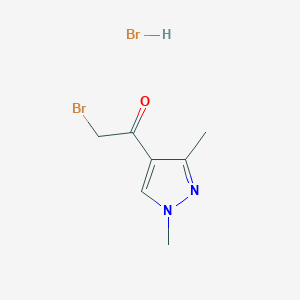

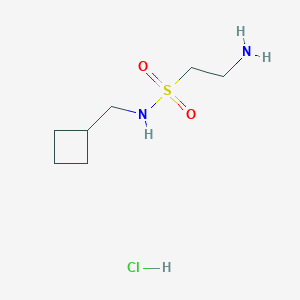

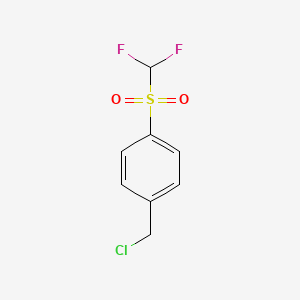

Suzuki-Miyaura-Kreuzkupplungsreaktionen

Diese Boronsäure-Derivate werden häufig in Suzuki-Miyaura-Kreuzkupplungsreaktionen verwendet. Diese Reaktionen sind im Bereich der organischen Chemie von entscheidender Bedeutung für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, die für den Aufbau komplexer molekularer Architekturen unerlässlich sind. Die Fähigkeit der Verbindung, als Bor-Donor zu fungieren, macht sie zu einem wertvollen Reagenz für die Herstellung von Biarylstrukturen, die häufig in Arzneimitteln und organischen Materialien vorkommen.

Palladium-katalysierte Liganden-gesteuerte Regioselektive Kupplung

Die Verbindung wird in Palladium-katalysierten Liganden-gesteuerten regioselektiven Kupplungen verwendet. Diese Anwendung ist bedeutend für die selektive Synthese von organischen Verbindungen, bei denen die Position der Kupplung am aromatischen Ring für die biologische Aktivität des Endprodukts entscheidend ist.

Neutroneneinfangtherapie

Als Borträger hat diese Verbindung potenzielle Anwendungen in der Neutroneneinfangtherapie . Dies ist eine Art von Krebsbehandlung, die Tumoren auf zellulärer Ebene mit Bor-10 und thermischen Neutronen anvisiert, um energiereiche Alpha-Teilchen zu erzeugen, die Krebszellen zerstören können.

Arzneimittel-Abgabesysteme

Der Boronsäure-Rest der Verbindung kann zur Entwicklung von Arzneimittel-Abgabesystemen verwendet werden. Seine Fähigkeit, reversible kovalente Bindungen mit Diolen einzugehen, die häufig auf der Zelloberfläche vorkommen, macht sie zu einem Kandidaten für die gezielte Arzneimittelverabreichung, insbesondere bei der Abgabe von Chemotherapeutika.

Dipeptidsynthese

Diese Verbindung kann bei der Synthese von Dipeptiden eingesetzt werden, die die Bausteine von Proteinen sind . Die geschützte Aminogruppe verhindert unerwünschte Nebenreaktionen und ermöglicht so den präzisen Zusammenbau von Peptidketten, was für die Entwicklung neuer therapeutischer Peptide entscheidend ist.

Homokupplungsreaktionen

Sie ist auch an Homokupplungsreaktionen beteiligt, die zur Synthese symmetrischer Biaryle verwendet werden. Diese Verbindungen finden Anwendungen in der Materialwissenschaft, beispielsweise bei der Herstellung organischer Halbleiter und Leuchtdioden (LEDs).

Trifluormethylierung

Die Verbindung findet Anwendung bei der Kupfer-katalysierten Trifluormethylierung . Die Einführung von Trifluormethylgruppen in organische Moleküle kann ihre chemischen und physikalischen Eigenschaften erheblich verändern, was diese Anwendung bei der Entwicklung von Agrochemikalien und Pharmazeutika wertvoll macht.

Proteinabbau

Schließlich dient sie als Linker bei der Entwicklung von PROTACs (Proteolyse Targeting Chimeras) für den gezielten Proteinabbau . PROTACs sind eine aufkommende therapeutische Modalität, die die eigene Maschinerie der Zelle nutzt, um krankheitsverursachende Proteine selektiv abzubauen.

Wirkmechanismus

Target of Action

Boronic acids and their derivatives are often used in the suzuki-miyaura cross-coupling reaction , a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

In the context of the Suzuki-Miyaura cross-coupling reaction, the compound participates in two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium-carbon bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound’s involvement in the suzuki-miyaura cross-coupling reaction suggests it plays a role in the formation of carbon-carbon bonds, a fundamental process in organic synthesis .

Pharmacokinetics

It’s worth noting that boronic acids and their esters are only marginally stable in water , which could potentially impact their absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Its role in the suzuki-miyaura cross-coupling reaction suggests it contributes to the formation of new carbon-carbon bonds , a fundamental process in the synthesis of complex organic molecules.

Action Environment

The action of (1-(tert-Butoxycarbonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)boronic acid can be influenced by various environmental factors. For instance, the stability of boronic acids and their esters in water could affect the compound’s action, efficacy, and stability . Furthermore, the Suzuki-Miyaura cross-coupling reaction, in which the compound is often involved, is known for its mild and functional group tolerant reaction conditions , suggesting that the compound’s action could be influenced by the presence of various functional groups and reaction conditions.

Eigenschaften

IUPAC Name |

[5-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[3,2-b]pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BClN2O4/c1-12(2,3)20-11(17)16-6-7(13(18)19)10-8(16)4-5-9(14)15-10/h4-6,18-19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVZLTHHMQQXQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(C2=C1N=C(C=C2)Cl)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(6-Chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1527908.png)

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B1527909.png)

![2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1527911.png)

![tert-butyl N-[2-(methylamino)propyl]carbamate](/img/structure/B1527913.png)

![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B1527915.png)

![1-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine](/img/structure/B1527916.png)

![S-[2-(aminomethyl)phenyl]-2-hydroxy-N-methylethane-1-sulfonamido hydrochloride](/img/structure/B1527922.png)